(2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile
Description
Systematic Naming and Bond Connectivity
The IUPAC name "(2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile" is derived through hierarchical prioritization of functional groups and ring systems. The parent structure is a pyridine ring fused with a 1,3-dioxine moiety at positions 4 and 5, forming the bicyclic 4H-(1,3)dioxino[4,5-c]pyridine system. Substituents are numbered as follows:
- Two methyl groups at position 2 of the dioxine ring
- A third methyl group at position 8 (pyridine C-3)
- A cyanomethyl (-CH2CN) group at position 5 (pyridine C-4)
The SMILES notation CC1=C2OC(C)(C)OCC2=C(CC#N)C=N1 confirms this connectivity, with the dioxine oxygen atoms bridging C-2 and C-3 of the pyridine. The InChIKey PKWJQUPIUAIORD-UHFFFAOYSA-N provides a unique identifier for this stereochemically achiral compound.
| Property | Value |
|---|---|
| Molecular formula | C12H14N2O2 |
| Molecular weight | 218.25 g/mol |
| SMILES | CC1=C2OC(C)(C)OCC2=C(CC#N)C=N1 |
| InChI | InChI=1S/C12H14N2O2/c1-8-11-10(7-15-12(2,3)16-11)9(4-5-13)6-14-8/h6H,4,7H2,1-3H3 |
Stereochemical Considerations
X-ray crystallography data remains unreported for this compound, but computational models derived from the InChI string suggest a planar dioxino-pyridine system with all substituents in equatorial orientations. The absence of defined stereocenters (0/0 stereocenters specified) eliminates configurational isomerism, though restricted rotation about the dioxine-pyridine fusion may create atropisomers under specific conditions.
Properties
CAS No. |
6599-85-5 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8-11-10(7-15-12(2,3)16-11)9(4-5-13)6-14-8/h6H,4,7H2,1-3H3 |
InChI Key |
PKWJQUPIUAIORD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound belongs to a class of fused pyridine derivatives. Key analogs include:
2,4-Diamino-5,6-methylene-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine (5) Structure: Pyrido[3,2-d]pyrimidine core with diamino and methylene substituents. Key Differences: Chlorine atom and higher nitrogen content (C8H13ClN5) compared to the target compound’s nitrile group .
((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate Structure: Shares the dioxino-pyridine core but replaces acetonitrile with a succinate ester. Key Differences: Enhanced polarity due to the succinate group, influencing HPLC retention behavior .
Table 1: Structural and Analytical Comparison
Analytical Methodologies
- Target Compound : Expected to require RP-HPLC with acetonitrile/acidic mobile phases (e.g., H3PO4 or formic acid for MS compatibility), analogous to its succinate derivative .
- Pyrido[3,2-d]pyrimidine (5) : Characterized via HRMS, emphasizing its ionization efficiency and chlorine isotope pattern .
- Hydrogen Succinate Analog : Uses Newcrom R1 HPLC columns with phosphoric acid; substitution with formic acid for MS underscores adaptability to ionization needs .
Physicochemical and Functional Properties
- Nitrile vs. Succinate : The nitrile group may reduce polarity compared to the succinate ester, leading to longer HPLC retention times. Nitriles also exhibit distinct reactivity (e.g., hydrolysis to carboxylic acids).
- Chloropyrimidine vs. Dioxino-Pyridine: The chlorine atom in the pyrido[3,2-d]pyrimidine enhances electrophilicity, while the dioxino system’s oxygen atoms increase solubility in polar solvents .
Research Implications and Gaps
- Analytical Challenges : Differences in functional groups necessitate tailored HPLC or MS conditions. For example, nitrile stability under acidic mobile phases requires validation.
Biological Activity
The compound (2,2,8-trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H15N1O3
- Molecular Weight : 221.25 g/mol
- CAS Number : Noted in various databases but primarily referenced as 1626-11-5 for similar derivatives.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Key findings include:
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds similar to (2,2,8-trimethyl-4H-(1,3)dioxino(4,5-c)pyridin) have shown IC50 values ranging from 0.25 to 0.78 μM against various cancer cell lines. Specifically, compounds demonstrated high inhibition against protein kinases like JAK3 and cRAF[Y340D][Y341D] with IC50 values of 0.36 μM and 0.54 μM respectively .
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of Protein Kinases : The ability to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells .
Case Studies
Several studies have documented the biological effects of related compounds:
- Study on JAK Inhibition :
- Antitumor Efficacy :
Data Tables
| Compound Name | IC50 (μM) | Target Protein | Biological Activity |
|---|---|---|---|
| Compound A | 0.36 | JAK3 | Antitumor |
| Compound B | 0.54 | NPM1-ALK | Antitumor |
| Compound C | 0.78 | cRAF | Antitumor |
Q & A
Basic: What analytical techniques are recommended to confirm the structural integrity of (2,2,8-Trimethyl-4H-(1,3)dioxino[4,5-c]pyridin-5-yl)acetonitrile?
To validate the structure, employ a combination of 1H/13C NMR for elucidating proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared spectroscopy (IR) to identify functional groups (e.g., nitrile C≡N stretch near 2200 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable. For purity assessment, use HPLC with UV detection (e.g., acetonitrile-based mobile phases as in ) or GC-MS for volatile impurities .
Advanced: How can researchers resolve contradictions in reported reactivity of the acetonitrile moiety under nucleophilic conditions?
Discrepancies may arise from solvent polarity, temperature, or competing reaction pathways. Design kinetic studies under controlled conditions (e.g., varying solvents like DMF vs. THF) with real-time monitoring via in-situ NMR or FTIR . Compare activation energies using computational methods (e.g., DFT calculations) to identify transition states. Validate hypotheses with isotopic labeling (e.g., deuterated analogs as in ) to track reaction pathways. Publish raw data and experimental parameters to enable cross-study reproducibility .
Basic: What synthetic routes are viable for preparing (2,2,8-Trimethyl-4H-(1,3)dioxino[4,5-c]pyridin-5-yl)acetonitrile?
A common approach involves multistep functionalization of pyridoxine derivatives :
Protection of hydroxyl groups using isopropylidene ketal formation (e.g., acetone/H⁺ catalysis) to yield the dioxino-pyridine core .
Nitrile introduction via nucleophilic substitution (e.g., KCN on a halogenated intermediate) or cyanation with TMSCN.
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Advanced: What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?
Use molecular docking (e.g., AutoDock Vina) to model binding poses in the enzyme’s active site, guided by the compound’s LogP (2.33) to assess hydrophobicity-driven interactions. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate binding stability. Validate predictions with in vitro CYP inhibition assays using human liver microsomes and LC-MS-based metabolite profiling .
Basic: How can researchers assess purity and identify common impurities in this compound?
Employ HPLC-UV/Vis with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA ). Compare retention times against synthetic intermediates (e.g., unprotected pyridoxine derivatives). For volatile impurities, use GC-MS with helium carrier gas. Quantify trace metals via ICP-MS and moisture content by Karl Fischer titration .
Advanced: What experimental designs elucidate environmental degradation pathways of this compound?
Abiotic studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and analyze degradation products via LC-QTOF-MS .
Biotic studies : Incubate with soil microbiota and profile metabolites using untargeted metabolomics .
QSAR modeling : Corrogate degradation rates with molecular descriptors (e.g., LogP, polar surface area) to predict environmental persistence .
Basic: What safety precautions are critical when handling this compound?
Use fume hoods to avoid inhalation of acetonitrile vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) to mitigate hygroscopicity. Follow protocols for cyanide poisoning emergency response (e.g., amyl nitrate antidote) .
Advanced: How does steric hindrance from the 2,2,8-trimethyl groups influence reactivity?
The methyl groups reduce accessibility to the pyridine nitrogen, limiting electrophilic substitution. Investigate via competitive reaction studies (e.g., comparing methylation rates with/without substituents). Use X-ray crystallography to measure bond angles/distances and DFT calculations to map electron density surfaces. Contrast with non-methylated analogs to quantify steric effects .
Basic: What solvents are optimal for spectroscopic characterization of this compound?
Use deuterated chloroform (CDCl₃) for NMR due to its non-polarity and compatibility with nitriles. For UV-Vis, acetonitrile or methanol minimizes solvent interference. Avoid DMSO if hydrogen bonding with the dioxane oxygen is a concern .
Advanced: Can this compound serve as a precursor for photoactive prodrugs?
The nitrile group can be converted to a tetrazole via [2+3] cycloaddition with NaN₃ under UV light, enabling photo-triggered drug release. Validate via HPLC monitoring of photolysis products and assess cytotoxicity in cell lines (e.g., HeLa) under controlled irradiation. Compare with non-photoactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
